molecular formula C10H16N2O B1514944 2-[(3-Aminobenzyl)(methyl)amino]ethanol CAS No. 738572-09-3

2-[(3-Aminobenzyl)(methyl)amino]ethanol

Cat. No.: B1514944
CAS No.: 738572-09-3
M. Wt: 180.25 g/mol
InChI Key: DGYKFZLLFICWRR-UHFFFAOYSA-N
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Description

2-[(3-Aminobenzyl)(methyl)amino]ethanol is a secondary amine-containing amino alcohol with a benzyl scaffold substituted at the 3-position with an amino group and a methyl group on the nitrogen. Its synthesis often involves alkylation or reductive amination of 3-aminobenzyl alcohol derivatives, as seen in intermediates for quinoline-based DNA methyltransferase inhibitors () and benzimidazole derivatives ().

Properties

IUPAC Name

2-[(3-aminophenyl)methyl-methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-12(5-6-13)8-9-3-2-4-10(11)7-9/h2-4,7,13H,5-6,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYKFZLLFICWRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(3-Aminobenzyl)(methyl)amino]ethanol, often encountered as its dihydrochloride salt, is a compound with significant biological activity attributed to its unique structural features, including amino and hydroxyl groups. These functional groups contribute to its reactivity and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C10H16N2O·2HCl
  • Molecular Weight : Approximately 253.17 g/mol
  • Solubility : Enhanced by the dihydrochloride form, improving its stability and usability in various applications.

The compound's structure allows for diverse chemical interactions, making it a candidate for drug development and other biological applications.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets, including enzymes and receptors. The presence of both amino and hydroxyl groups enhances its binding affinity, allowing it to modulate the activity of various biological pathways.

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. It has been evaluated against several cancer cell lines:

Cell Line IC50 (µM) Notes
HEPG21.18 ± 0.14Most potent among tested compounds
MCF74.18 ± 0.05Comparison with positive control
SW11162.71 ± 0.18Effective in inhibiting growth
BGC823VariableFurther studies required

These findings suggest that the compound may inhibit cancer cell proliferation effectively, warranting further investigation into its mechanisms and potential as a therapeutic agent.

Antimicrobial Properties

Research has also explored the antimicrobial potential of this compound. The compound's ability to interact with microbial enzymes makes it a candidate for developing new antimicrobial agents.

Study on Anticancer Activity

In a recent study, various derivatives of this compound were synthesized and tested for their anticancer effects. The results highlighted the compound's ability to inhibit specific cancer cell lines significantly better than established drugs like doxorubicin.

Mechanistic Insights

A study focusing on the interaction between the compound and human alkaline phosphatase (ALP) demonstrated that certain derivatives could inhibit ALP activity effectively, indicating potential roles in cancer treatment strategies where ALP is implicated.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds:

Compound Name Molecular Formula Unique Features
2-(Methyl(phenyl)amino)ethanolC9H13NOContains a phenyl group instead of benzyl
3-AminobenzylamineC7H10N2Simpler structure without ethanol group
N,N-DimethylaminopropylamineC5H14N2Lacks hydroxyl groups

This comparison illustrates how the unique combination of functional groups in this compound contributes to its distinct biological activity.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The reactivity and yield of 3-aminobenzyl derivatives are influenced by substituent positioning. For example:

  • Electron-withdrawing groups (EWGs) : In alkylation reactions, 4-bromoaniline derivatives yield 75% product (8a), while 3-bromoaniline analogs (8c) yield only 34% due to reduced conjugation with the amine ().
  • Steric vs.

Positional Isomerism: 2-Aminophenyl vs. 3-Aminobenzyl Derivatives

  • 2-[(2-Aminophenyl)(methyl)amino]ethanol (CAS 103763-87-7): Structural isomer with the amino group at the benzyl 2-position. Used in synthesizing tetrahydroquinoxalines via iridium-catalyzed hydrogen transfer (). Lower steric hindrance at the 2-position may enhance cyclization efficiency compared to 3-aminobenzyl analogs.

Substitution Patterns on the Benzyl Ring

  • 2-[(3-Methoxybenzyl)amino]ethanol (CAS 64834-62-4): Methoxy substitution at the 3-position instead of an amino group. Predicted boiling point (329.2°C) and density (1.071 g/cm³) differ significantly from amino-substituted analogs due to reduced polarity (). The methoxy group’s electron-donating nature may reduce electrophilic reactivity compared to EWGs.
  • Benzimidazole Derivatives (e.g., Compound 24): N-(3-aminobenzyl)-N,1,2-trimethyl-1H-benzo[d]imidazol-5-amine exhibits enhanced bioactivity due to the fused benzimidazole ring, which improves binding to biological targets like nicotinate phosphoribosyltransferase ().

Key Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight Key Properties/Applications Reference
2-[(3-Aminobenzyl)(methyl)amino]ethanol C₁₀H₁₆N₂O 180.25 Intermediate for quinoline-based DNMT inhibitors
2-[(2-Aminophenyl)(methyl)amino]ethanol C₉H₁₄N₂O 166.22 Synthesis of tetrahydroquinoxalines
2-[(3-Methoxybenzyl)amino]ethanol C₁₀H₁₅NO₂ 181.23 Predicted high boiling point (329.2°C)
N-(3-aminobenzyl)-N,1,2-trimethylbenzimidazole C₁₈H₂₃N₅ 313.41 Nicotinate phosphoribosyltransferase inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(3-Aminobenzyl)(methyl)amino]ethanol
Reactant of Route 2
Reactant of Route 2
2-[(3-Aminobenzyl)(methyl)amino]ethanol

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